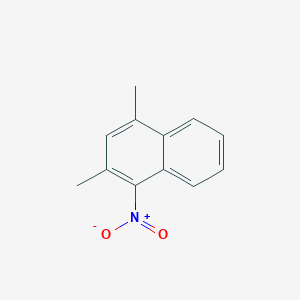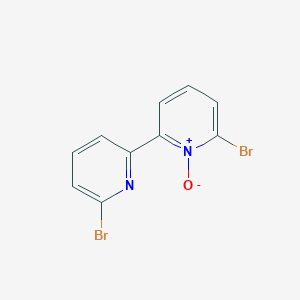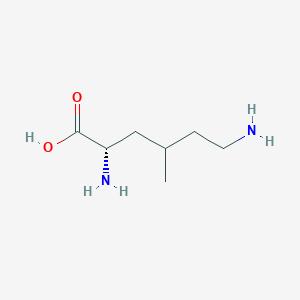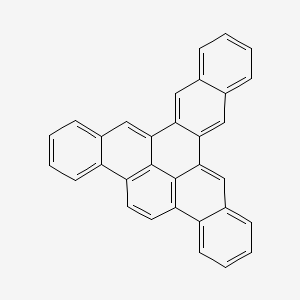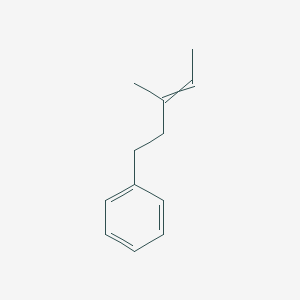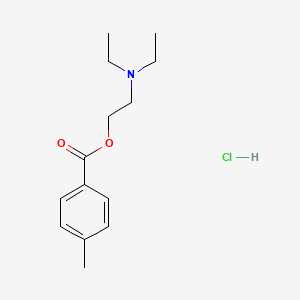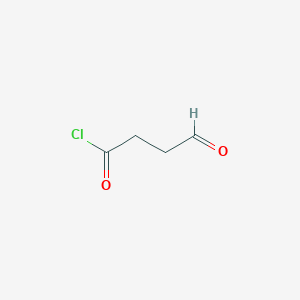
4-Oxobutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxobutanoyl chloride, also known as butanoyl chloride, 4-oxo, is a chemical compound with the molecular formula C₄H₅ClO₂. It is an acyl chloride derivative of butanoic acid and is used in various chemical reactions and industrial applications due to its reactivity.
Métodos De Preparación
4-Oxobutanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxobutanoic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
4-Oxobutanoic acid+SOCl2→4-Oxobutanoyl chloride+SO2+HCl
Another method involves the use of α,α-dichloromethyl methyl ether as a reagent to convert carboxylic acids to acid chlorides . This method is economical and straightforward, making it suitable for industrial production.
Análisis De Reacciones Químicas
4-Oxobutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxobutanoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-hydroxybutanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include thionyl chloride, α,α-dichloromethyl methyl ether, and reducing agents like LiAlH₄. The major products formed from these reactions are amides, esters, thioesters, and 4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-Oxobutanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-oxobutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
4-Oxobutanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl chloride (CH₃COCl): Acetyl chloride is a simpler acyl chloride with a similar reactivity profile but a smaller molecular structure.
Propionyl chloride (C₂H₅COCl): Propionyl chloride has a similar reactivity but differs in the length of the carbon chain.
Benzoyl chloride (C₆H₅COCl): Benzoyl chloride has an aromatic ring, making it more stable and less reactive compared to aliphatic acyl chlorides like this compound.
The uniqueness of this compound lies in its 4-oxo functional group, which imparts distinct reactivity and applications compared to other acyl chlorides.
Propiedades
Número CAS |
32323-51-6 |
|---|---|
Fórmula molecular |
C4H5ClO2 |
Peso molecular |
120.53 g/mol |
Nombre IUPAC |
4-oxobutanoyl chloride |
InChI |
InChI=1S/C4H5ClO2/c5-4(7)2-1-3-6/h3H,1-2H2 |
Clave InChI |
RNFBTQZQEPNQMJ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



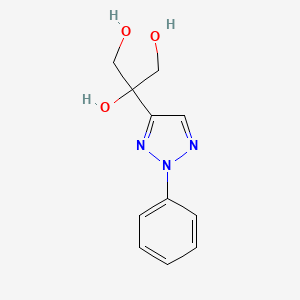
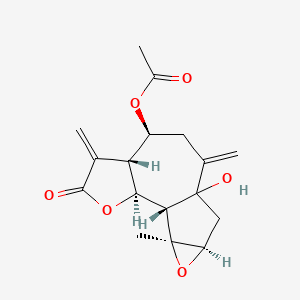
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
